REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([C:13]#[N:14])[CH:12]=1)[C:6]([O:8]C)=[O:7])#[N:2].[Li+].[OH-]>C1COCC1.O>[C:13]([C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([C:1]#[N:2])[CH:12]=1)[C:6]([OH:8])=[O:7])#[N:14] |f:1.2,3.4|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
CUSTOM
|
Details
|
THF was removed under reduced pressure
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with EtOAc
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (silica 60-120 mesh, eluent 20% MeOH in CHCl3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=O)O)C=C(C1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |